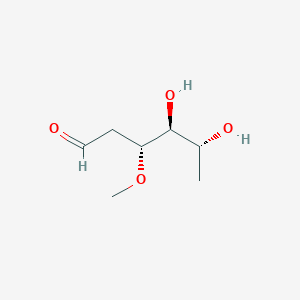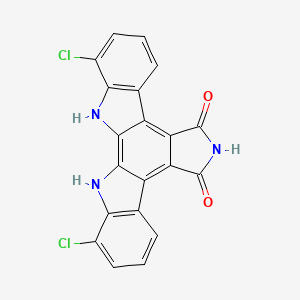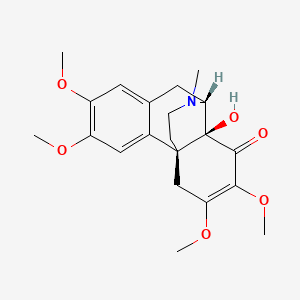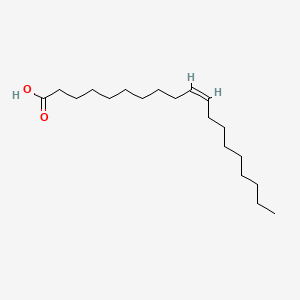
cis-10-Nonadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-10-Nonadecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of nonadecanoic acid, which introduces a double bond at the 10th carbon position . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled hydrogen pressure .
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria or yeast that are capable of synthesizing long-chain fatty acids . The fermentation process is optimized to yield high concentrations of the desired fatty acid, which is then extracted and purified using standard techniques such as solvent extraction and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: cis-10-Nonadecenoic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
cis-10-Nonadecenoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cis-10-Nonadecenoic acid exerts its effects involves its interaction with cellular membranes and signaling pathways . It has been shown to inhibit the activity of the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis . Additionally, it can modulate the production of inflammatory cytokines such as tumor necrosis factor (TNF) in macrophages .
Comparaison Avec Des Composés Similaires
cis-10-Nonadecenoic acid can be compared with other monounsaturated fatty acids such as:
cis-10-Heptadecenoic acid (C17H32O2): Similar in structure but with a shorter carbon chain.
cis-8,11,14-Eicosatrienoic acid (C20H34O2): Contains multiple double bonds and has different biological activities.
cis-11-Vaccenic acid (C18H34O2): Similar in structure but with the double bond at the 11th carbon.
The uniqueness of this compound lies in its specific double bond position and its associated biological activities, particularly its antitumor properties .
Propriétés
Numéro CAS |
67228-95-9 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
nonadec-10-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21) |
Clé InChI |
BBOWBNGUEWHNQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC(=O)O |
Key on ui other cas no. |
73033-09-7 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


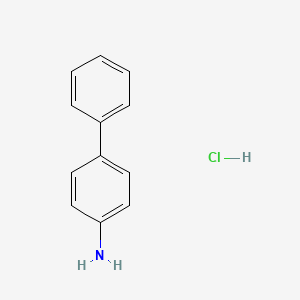
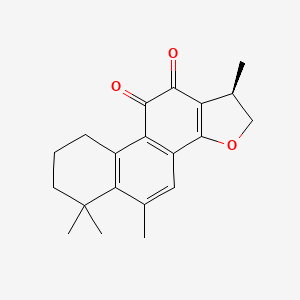

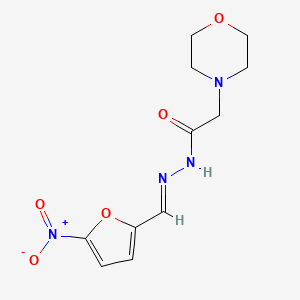
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)
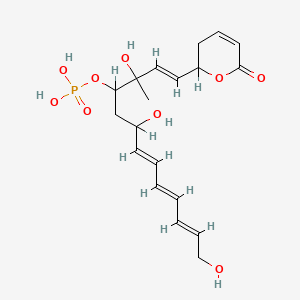
![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)
